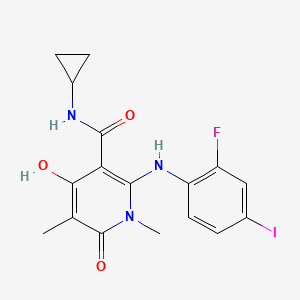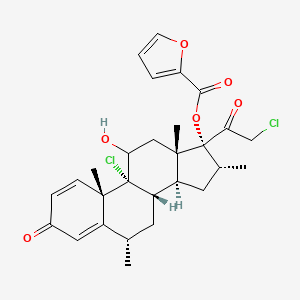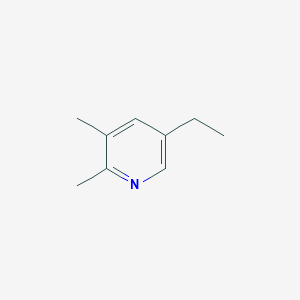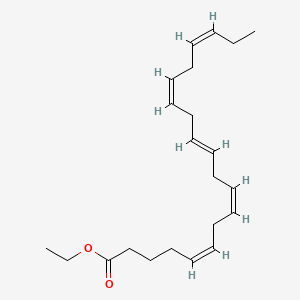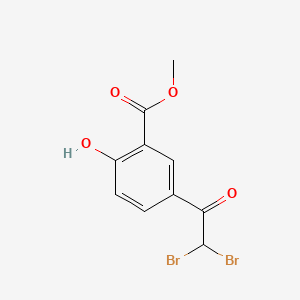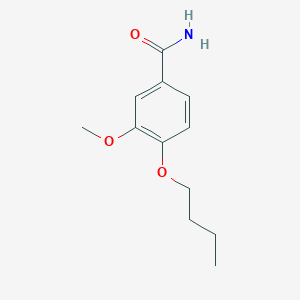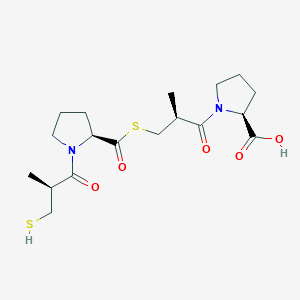
(2S)-1-((2S)-3-((((2S)-1-((2S)-2-methyl-3-sulfanylpropanoyl)pyrrolidin-2-yl)carbonyl)sulfanyl)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2S)-1-((2S)-3-((((2S)-1-((2S)-2-methyl-3-sulfanylpropanoyl)pyrrolidin-2-yl)carbonyl)sulfanyl)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid is a complex organic molecule with potential applications in various fields of science and industry. This compound features multiple chiral centers and functional groups, making it an interesting subject for synthetic chemistry and biochemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-((2S)-3-((((2S)-1-((2S)-2-methyl-3-sulfanylpropanoyl)pyrrolidin-2-yl)carbonyl)sulfanyl)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid involves several steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. Typical synthetic routes may include:
Formation of the Pyrrolidine Ring: This step often involves cyclization reactions using appropriate starting materials such as amino acids or other precursors.
Introduction of Sulfanyl Groups: Thiol-containing reagents are used to introduce sulfanyl groups through nucleophilic substitution or addition reactions.
Coupling Reactions: Peptide coupling reagents like EDCI or DCC are used to form amide bonds between the pyrrolidine rings and other components.
Final Assembly: The final steps involve deprotection and purification to yield the target compound with high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as chromatography or crystallization.
化学反応の分析
Types of Reactions
(2S)-1-((2S)-3-((((2S)-1-((2S)-2-methyl-3-sulfanylpropanoyl)pyrrolidin-2-yl)carbonyl)sulfanyl)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid: can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl and carbonyl sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2S)-1-((2S)-3-((((2S)-1-((2S)-2-methyl-3-sulfanylpropanoyl)pyrrolidin-2-yl)carbonyl)sulfanyl)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (2S)-1-((2S)-3-((((2S)-1-((2S)-2-methyl-3-sulfanylpropanoyl)pyrrolidin-2-yl)carbonyl)sulfanyl)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or modulator. The exact pathways and molecular interactions would depend on the specific application and context of use.
類似化合物との比較
(2S)-1-((2S)-3-((((2S)-1-((2S)-2-methyl-3-sulfanylpropanoyl)pyrrolidin-2-yl)carbonyl)sulfanyl)-2-methylpropanoyl)pyrrolidine-2-carboxylic acid: can be compared with other similar compounds, such as:
This compound: Similar in structure but with different functional groups or stereochemistry.
This compound: Another analog with variations in the sulfanyl or carbonyl groups.
These comparisons highlight the uniqueness of the target compound in terms of its specific functional groups and stereochemistry, which can influence its reactivity and applications.
特性
分子式 |
C18H28N2O5S2 |
|---|---|
分子量 |
416.6 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-methyl-3-[(2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]sulfanylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H28N2O5S2/c1-11(9-26)15(21)20-8-4-6-14(20)18(25)27-10-12(2)16(22)19-7-3-5-13(19)17(23)24/h11-14,26H,3-10H2,1-2H3,(H,23,24)/t11-,12-,13+,14+/m1/s1 |
InChIキー |
VSMLGFTXXRILDO-MQYQWHSLSA-N |
異性体SMILES |
C[C@H](CS)C(=O)N1CCC[C@H]1C(=O)SC[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O |
正規SMILES |
CC(CS)C(=O)N1CCCC1C(=O)SCC(C)C(=O)N2CCCC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(7-chloro-1H-indazol-6-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide](/img/structure/B13856687.png)
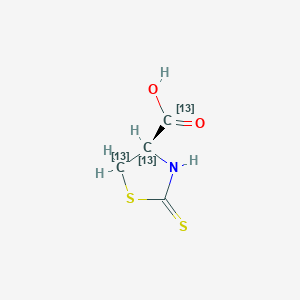
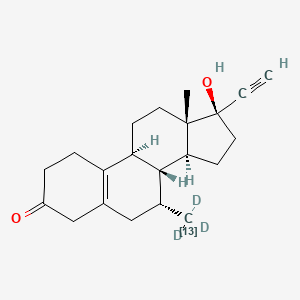

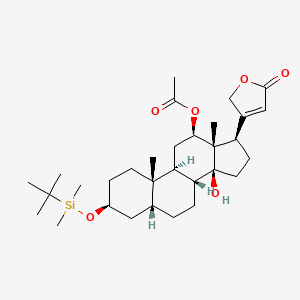
![[3-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone](/img/structure/B13856721.png)
